molecular formula C20H15F3N6OS B2416770 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide CAS No. 932350-26-0

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2416770
CAS No.: 932350-26-0
M. Wt: 444.44
InChI Key: FZKAZJDCPRSOIL-UHFFFAOYSA-N
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Description

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be formed by the cyclization of a thiosemicarbazide derivative with an appropriate electrophile.

    Coupling of the Triazole and Thiadiazole Rings: The triazole and thiadiazole rings can be coupled through a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agrochemicals: The compound may be used as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide
  • 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl(2-fluorophenyl)methanone

Uniqueness

2-methyl-N-(3-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)benzamide is unique due to its combination of a triazole ring, a thiadiazole ring, and a benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-N-[3-[5-methyl-1-[3-(trifluoromethyl)phenyl]triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6OS/c1-11-6-3-4-9-15(11)18(30)25-19-24-17(27-31-19)16-12(2)29(28-26-16)14-8-5-7-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKAZJDCPRSOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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